molecular formula C18H13ClN4O2S B8043270 2-[4-Chloro-7-(diethylamino)-2-oxochromen-3-yl]-1,3-thiazole-4,5-dicarbonitrile

2-[4-Chloro-7-(diethylamino)-2-oxochromen-3-yl]-1,3-thiazole-4,5-dicarbonitrile

Cat. No.: B8043270
M. Wt: 384.8 g/mol
InChI Key: ZBYGGJGERCAEEO-UHFFFAOYSA-N
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Description

2-[4-Chloro-7-(diethylamino)-2-oxochromen-3-yl]-1,3-thiazole-4,5-dicarbonitrile is a complex organic compound that belongs to the class of chromenyl thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Chloro-7-(diethylamino)-2-oxochromen-3-yl]-1,3-thiazole-4,5-dicarbonitrile typically involves multi-step organic reactions

    Preparation of Chromenyl Moiety: The chromenyl part can be synthesized by reacting 4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde with appropriate reagents under controlled conditions.

    Formation of Thiazole Ring: The thiazole ring is then introduced by reacting the chromenyl intermediate with thioamide and a suitable nitrile source under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromenyl moiety, potentially converting it to a hydroxyl group.

    Substitution: The chloro group in the chromenyl ring can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.

Major Products

The major products of these reactions include N-oxide derivatives, hydroxylated compounds, and various substituted chromenyl thiazole derivatives, each with potentially unique biological activities.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-Chloro-7-(diethylamino)-2-oxochromen-3-yl]-1,3-thiazole-4,5-dicarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its derivatives have been studied for their anti-cancer, anti-inflammatory, and antimicrobial properties. The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development.

Industry

In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials with specific optical properties. Its chromenyl moiety provides strong fluorescence, making it useful in imaging and diagnostic applications.

Mechanism of Action

The mechanism of action of 2-[4-Chloro-7-(diethylamino)-2-oxochromen-3-yl]-1,3-thiazole-4,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, its anti-cancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-Chloro-7-(diethylamino)-2-oxochromen-3-yl]-1,3-thiazole-4,5-dicarbonitrile
  • **4-Chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde
  • **2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid

Uniqueness

Compared to similar compounds, this compound stands out due to its dual functionality, combining the properties of both chromenyl and thiazole moieties. This dual functionality enhances its biological activity and broadens its range of applications.

Properties

IUPAC Name

2-[4-chloro-7-(diethylamino)-2-oxochromen-3-yl]-1,3-thiazole-4,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O2S/c1-3-23(4-2)10-5-6-11-13(7-10)25-18(24)15(16(11)19)17-22-12(8-20)14(9-21)26-17/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYGGJGERCAEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=NC(=C(S3)C#N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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